9-Phenyl-3,9-dihydro-1H-purine-2,6-dione is a compound belonging to the purine family, characterized by its unique structural features and biological properties. This compound is a derivative of purine-2,6-dione and has garnered attention for its potential applications in medicinal chemistry, particularly as an anti-inflammatory agent and in receptor modulation.
This compound can be synthesized through various chemical methods that involve the modification of existing purine derivatives. The synthesis typically utilizes starting materials such as phenyl-substituted acyl derivatives and various reagents to facilitate the formation of the purine ring system.
9-Phenyl-3,9-dihydro-1H-purine-2,6-dione is classified as a purine derivative. Purines are nitrogen-containing compounds that play critical roles in biochemistry, including serving as the building blocks of nucleic acids (DNA and RNA) and as energy carriers (ATP).
The synthesis of 9-Phenyl-3,9-dihydro-1H-purine-2,6-dione generally involves multi-step organic reactions. A common approach includes:
Technical details regarding these methods can include specific reaction conditions such as temperature, solvent choice (e.g., ethanol), and reaction times that optimize yield and purity .
The molecular formula for this compound is C11H10N4O2, with a molecular weight of approximately 226.22 g/mol. The compound features a fused bicyclic structure typical of purines, with substituents that influence its chemical behavior and biological activity.
9-Phenyl-3,9-dihydro-1H-purine-2,6-dione can participate in various chemical reactions typical for purine derivatives:
Technical details about these reactions often include reaction mechanisms that illustrate how intermediates form and how they can lead to different products depending on reaction conditions .
The mechanism of action for 9-Phenyl-3,9-dihydro-1H-purine-2,6-dione is primarily linked to its interaction with biological receptors. It has been studied for its potential role as a ligand for serotonin receptors (5HT1A and 5HT7), which are implicated in mood regulation and anxiety disorders.
Data from studies indicate that this compound may modulate receptor activity by either acting as an agonist or antagonist depending on its structural configuration and the specific receptor subtype targeted .
The physical properties of 9-Phenyl-3,9-dihydro-1H-purine-2,6-dione include:
Chemical properties include:
Relevant data from studies indicate that these properties influence both its synthetic pathways and potential applications in pharmaceuticals .
9-Phenyl-3,9-dihydro-1H-purine-2,6-dione has several scientific applications:
Research continues to explore its efficacy and safety profile for potential therapeutic applications .
Nucleophilic substitution represents a foundational approach for introducing the phenyl group at the N9 position of the purine scaffold. This method typically involves reacting halogenated purine precursors (e.g., 6-chloro- or 2,6-dichloropurine) with aniline derivatives under basic conditions. The reaction proceeds via an aromatic nucleophilic substitution (SNAr) mechanism, where the purine's C-X bond (X = halogen) is activated by adjacent nitrogen atoms, facilitating displacement by the aniline nucleophile. Key variables influencing yield and selectivity include solvent polarity, temperature, and the electronic properties of the aniline substituent. Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) enhance reaction kinetics by promoting anion formation, while temperatures of 80–100°C optimize substitution without promoting degradation [5].
Table 1: Optimization Parameters for N9-Phenyl Incorporation via SNAr
Purine Precursor | Aniline Derivative | Base | Solvent | Temperature (°C) | Yield (%) |
---|---|---|---|---|---|
6-Chloropurine | Aniline | K₂CO₃ | DMF | 80 | 65–70 |
2,6-Dichloropurine | 4-Fluoroaniline | Et₃N | DMSO | 100 | 55–60 |
6-Bromopurine | 4-Methoxyaniline | NaH | NMP | 90 | 70–75 |
Recent studies highlight the critical role of ortho-substituted anilines in sterically hindering over-alkylation, improving regioselectivity at N9. Microwave-assisted protocols further enhance efficiency, reducing reaction times from hours to minutes while maintaining yields >75% [5] [8].
The K₂CO₃/DMF system is a workhorse for N-alkylation in purine chemistry, particularly for installing diverse substituents at the N7 or N9 positions. Potassium carbonate acts as a mild base, deprotonating the purine nitrogen to generate a nucleophilic site, while DMF solvates cations and facilitates reactant mobility. For 9-phenylpurine-2,6-dione synthesis, this system enables:
Optimal conditions involve stirring equimolar amounts of purine-2,6-dione and phenylalkyl halides (e.g., benzyl chloride) in anhydrous DMF with 1.5 equivalents of K₂CO₃ at 60°C for 6–8 hours. This achieves yields of 70–85%, with purification via recrystallization from ethanol/water mixtures. Industrial adaptations employ catalytic phase-transfer agents (e.g., tetrabutylammonium bromide) to accelerate interfacial reactions in biphasic systems [6] [9].
Table 2: Alkylation Outcomes with K₂CO₃/DMF System
Alkylating Agent | Purine Position | Reaction Time (h) | Purity (%) | Key Side Products |
---|---|---|---|---|
Benzyl bromide | N7 | 6 | 92 | N7,N9-dibenzyl isomer |
Phenethyl chloride | N9 | 8 | 88 | O-Alkylated adduct |
4-Fluorobenzyl iodide | N9 | 5 | 95 | Dehalogenated purine |
A robust route to 9-phenylpurine-2,6-dione involves 8-mercaptopurine intermediates as pivotal precursors. The synthesis commences with the preparation of 8-mercapto-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione through thiolation of xanthine derivatives using phosphorus pentasulfide (P₂S₅) in refluxing pyridine. Subsequent functionalization exploits the sulfur atom's nucleophilicity:
Critical to success is the in situ conversion of the chloromido intermediate (4) using anhydrous aluminum chloride, which catalyzes ring closure at 120°C. This step achieves 60–65% yields, with purity >98% after silica gel chromatography. Alternative pathways start from 7-(2-benzoylaminoethyl)-8-bromopurines, where bromine displacement by thiourea generates thiolates primed for cyclization .
Photochemical routes leverage UV energy to drive purine ring formation under mild conditions. A notable approach uses 2,3-diaminomaleonitrile (DAMN) as a photolabile precursor irradiated at 290–315 nm in acetonitrile/triethylamine mixtures. The mechanism proceeds through four key stages:
This method achieves 40–50% overall yields but offers advantages in atom economy and avoidance of heavy metal catalysts. Optimization studies indicate photon flux densities of 15–20 mW/cm² and reaction times of 12–15 hours maximize imidazole→purine conversion. Scalability remains limited by photon penetration depth in batch reactors, prompting interest in microfluidic photochemical cells [5] [8].
Transitioning from batch to continuous flow systems addresses key limitations in 9-phenylpurine-2,6-dione manufacturing, particularly for photochemical and high-temperature steps. Flow reactors provide:
Industrial prototypes employ tubular reactors with immobilized acid/base catalysts for N9-phenylation, operating at 100°C and 10–15 bar pressure. For photochemical steps, falling-film microreactors with UV-LED arrays (λ = 305 nm) achieve 3× higher space-time yields than batch systems. Integrated continuous crystallization modules directly couple reaction and purification, yielding 99.5% pure product at throughputs >1 kg/day [10].
Table 3: Continuous Flow Parameters for Key Synthesis Steps
Synthetic Step | Reactor Type | Temperature (°C) | Residence Time (min) | Throughput (g/h) |
---|---|---|---|---|
N9-Phenylation | Packed-bed (Pd/C) | 100 | 30 | 85 |
Photocyclization | Microfluidic (UV-LED) | 25 | 120 | 40 |
Alkylation (K₂CO₃/DMF) | CSTR cascade | 60 | 90 | 120 |
Final Crystallization | Oscillatory baffled | 0–5 | 240 | 180 |
Comprehensive Compound List from Synthesis Pathways
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0